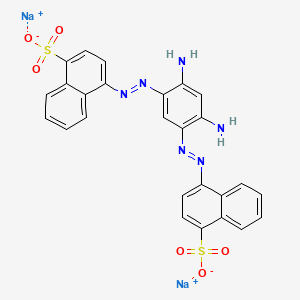

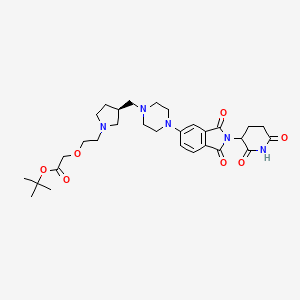

![molecular formula C20H17N3Na2O11S3 B12383855 disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12383855.png)

disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate involves several key steps:

Raw Material Preparation: The primary raw materials include phenol and m-cresol.

Acylation Reaction: Phenol is reacted with acyl chloride to form an ester, which is then subjected to an etherification reaction.

Oxidation Reaction: The ester is oxidized using an oxidizing agent such as potassium nitrate under suitable conditions to induce color formation.

Recrystallization: The reaction product is recrystallized to remove impurities.

Drying and Pulverization: The final product is dried and pulverized to obtain the dye in powder form.

Análisis De Reacciones Químicas

Disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium nitrate and reducing agents like sodium dithionite.

Aplicaciones Científicas De Investigación

Disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate has a wide range of scientific research applications:

Chemistry: It is used as a dye in various chemical processes and as a tracer in analytical chemistry.

Biology: The compound is used in biological staining techniques to visualize cellular components under a microscope.

Medicine: It is employed in certain diagnostic procedures and as a marker in medical research.

Industry: Apart from textile dyeing, it is used in the paper and leather industries for coloring purposes.

Mecanismo De Acción

The mechanism of action of disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate involves its ability to form covalent bonds with cellulose fibers. The sulfonate groups enhance its solubility in water, allowing it to penetrate the fibers effectively. The azo group (-N=N-) in the compound is responsible for its vivid color, and the acetamido and hydroxy groups contribute to its reactivity and binding affinity .

Comparación Con Compuestos Similares

Disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate is unique due to its high reactivity and affinity for cellulose fibers. Similar compounds include:

Reactive Orange 13: Another reactive dye with similar applications but different chemical structure.

Reactive Red 120: A red dye used in similar industries but with different chromophore groups.

Reactive Blue 19: A blue dye with similar reactivity but different color properties.

Propiedades

Fórmula molecular |

C20H17N3Na2O11S3 |

|---|---|

Peso molecular |

617.5 g/mol |

Nombre IUPAC |

disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C20H19N3O11S3.2Na/c1-12(24)21-15-3-2-13-10-18(36(28,29)30)19(20(25)17(13)11-15)23-22-14-4-6-16(7-5-14)35(26,27)9-8-34-37(31,32)33;;/h2-7,10-11,25H,8-9H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |

Clave InChI |

DHHGSXPASZBLGC-UHFFFAOYSA-L |

SMILES canónico |

CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)

![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)